Ethyl 1,3-dioxolane-2-carboxylate
Description
Ethyl 1,3-dioxolane-2-carboxylate is a cyclic ester featuring a five-membered 1,3-dioxolane ring with a carboxylate ester substituent at the 2-position. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in protecting group strategies and as a precursor for heterocyclic systems.
Properties
CAS No. |
68733-04-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 1,3-dioxolane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 |
InChI Key |
WQICLNAJOMHDSF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1OCCO1 |
Canonical SMILES |
CCOC(=O)C1OCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Methyl-1,3-Dioxolane-2-Carboxylate (CAS 56624-93-2)
- Structure : A methyl group is introduced at the 2-position of the dioxolane ring, adjacent to the ester moiety.
- Applications: Used in asymmetric synthesis where steric control is critical.
Ethyl 1,3-Dithiane-2-Carboxylate (CAS 20462-00-4)
- Structure : Replaces the oxygen atoms in the dioxolane ring with sulfur, forming a 1,3-dithiane ring.
- Key Differences :
- Polarity and Reactivity : Sulfur’s lower electronegativity reduces ring polarity, increasing lipophilicity. The dithiane ring is more flexible due to longer S–S bonds, enhancing its utility in thioacetal chemistry .
- Molecular Weight : Higher molecular weight (192.299 g/mol vs. ~160 g/mol estimated for the dioxolane analog) due to sulfur substitution .
2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)
- Structure : A simpler ether derivative lacking the carboxylate ester group.
- Key Differences :
Comparative Data Table
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